molecular formula C14H12ClNO4S B2671340 (Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid CAS No. 315236-23-8

(Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2671340
CAS No.: 315236-23-8
M. Wt: 325.76
InChI Key: SDOUFNKPBBWODY-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorobenzylidene moiety, and a butanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione, followed by the addition of butanoic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological assays for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research has indicated potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid
  • (Z)-4-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid
  • (Z)-4-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid

Uniqueness

(Z)-4-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-10-5-3-9(4-6-10)8-11-13(19)16(14(20)21-11)7-1-2-12(17)18/h3-6,8H,1-2,7H2,(H,17,18)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOUFNKPBBWODY-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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